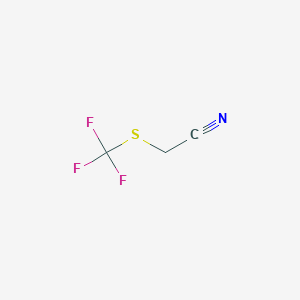

(Trifluoromethylthio)acetonitrile

Description

Properties

IUPAC Name |

2-(trifluoromethylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NS/c4-3(5,6)8-2-1-7/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGGITSOPYXTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylthiolation of Acetonitrile Derivatives

Nucleophilic substitution represents a direct route to (trifluoromethylthio)acetonitrile. Chloroacetonitrile (ClCH₂CN) serves as a common precursor, reacting with trifluoromethylthiolate (SCF₃⁻) under basic conditions. The SCF₃⁻ anion, generated from reagents like N-trifluoromethylthiodibenzenesulfonimide (3 ), displaces the chloride in a single-step process .

Reaction conditions :

-

Reagent : N-Trifluoromethylthiodibenzenesulfonimide (1.0 equiv)

-

Base : Potassium fluoride (KF, 1.0 equiv)

-

Solvent : Anhydrous acetonitrile (MeCN)

-

Temperature : Room temperature (25°C)

Phase-transfer catalysts (PTCs) such as ALIQUAT® 336 enhance reactivity by stabilizing the SCF₃⁻ species in polar aprotic solvents . For example, combining ClCH₂CN with CuSCF₃ in dichloroethane (DCE) at 80°C for 3 hours achieves 78% conversion, as inferred from large-scale protocols for related compounds .

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic reagents like bis(trifluoromethylthio)sulfane [(CF₃S)₂C═S] enable C–SCF₃ bond formation via radical or ionic pathways. While direct reactions with acetonitrile are unreported, analogous systems suggest feasibility. For instance, (CF₃S)₂C═S reacts with enolates or silyl ethers to install the -SCF₃ group . Adapting this to acetonitrile derivatives requires activation at the α-position.

Proposed mechanism :

-

Deprotonation of CH₃CN using NaH or LDA to form the acetonitrile enolate.

-

Electrophilic attack by (CF₃S)₂C═S, yielding CF₃SCH₂CN after workup.

-

Optimization : Solvent choice (toluene or DCE) and temperature (70–80°C) critical for minimizing side reactions .

Metal-Mediated Synthesis

Copper-mediated cross-coupling offers a versatile approach. Chloroacetonitrile reacts with CuSCF₃—a reagent synthesized from CF₃SiMe₃ and sulfur—to produce (trifluoromethylthio)acetonitrile. This method parallels the large-scale preparation of gem-bis(trifluoromethylthio)alkenes .

Key parameters :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethylformamide (DMF)

Phase-Transfer Catalysis in Nitrile Functionalization

Phase-transfer catalysis (PTC) facilitates reactions between aqueous SCF₃⁻ and organic-phase chloroacetonitrile. ALIQUAT® 336 (methyl tricapryl ammonium chloride) proved effective in related cyanide displacement reactions, achieving 90–92% yields for arylacetonitriles .

Typical protocol :

-

Catalyst : ALIQUAT® 336 (5 mol%)

-

Base : NaOH (50% aqueous solution)

-

Solvent : Dichloromethane (DCM)/water biphasic system

-

Temperature : 40°C, 6 hours

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

Key insights :

-

Nucleophilic routes offer simplicity but require anhydrous conditions.

-

Electrophilic methods suffer from reagent instability but enable unique regioselectivity.

-

Copper-mediated synthesis balances scalability and efficiency, ideal for industrial applications .

-

PTC excels in yield and environmental compatibility, leveraging water as a co-solvent .

Chemical Reactions Analysis

Types of Reactions: (Trifluoromethylthio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylsulfonyl derivatives.

Reduction: Reduction reactions can yield trifluoromethylthio-substituted amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products: The major products formed from these reactions include trifluoromethylthio-substituted amines, sulfonyl derivatives, and various substituted acetonitriles .

Scientific Research Applications

(Trifluoromethylthio)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound’s high lipophilicity and metabolic stability make it a valuable tool in drug discovery and development.

Medicine: It is incorporated into pharmaceuticals to enhance bioavailability and efficacy.

Industry: The compound is used in the production of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of (Trifluoromethylthio)acetonitrile involves its interaction with various molecular targets. The trifluoromethylthio group enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. Additionally, the compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Trifluoroacetonitrile (CF₃CN)

- Structure : Lacks the thio (-S-) group, featuring a trifluoromethyl (-CF₃) group directly bonded to the nitrile.

- Reactivity: Primarily used as a solvent or intermediate in fluorination reactions.

- Applications : Laboratory chemical for synthesis and research (CAS 353-85-5) .

- Safety : Highly toxic (H330: "Fatal if inhaled"), requiring stringent respiratory protection .

(Triphenylphosphoranylidene)acetonitrile

- Structure : Features a phosphoranylidene group (PPh₃=CHCN) instead of the -SCF₃ group.

- Reactivity : Acts as a ylide in Wittig-like reactions for alkene synthesis. Its reactivity is dominated by the nucleophilic phosphorus center, contrasting with the electrophilic -SCF₃ group in (trifluoromethylthio)acetonitrile.

- Applications : Used in organic synthesis for constructing carbon-carbon bonds .

- Safety: Limited hazard data available; standard nitrile precautions apply.

2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile

- Structure : Aromatic acetonitrile derivative with multiple fluorine substituents (CAS 58432-61-4).

- Reactivity : The electron-withdrawing tetrafluoroaryl group enhances stability but reduces nucleophilicity compared to (trifluoromethylthio)acetonitrile.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

- Safety: No explicit hazard data; likely requires handling as a toxic nitrile.

Trimethylacetonitrile (Pivalonitrile)

- Reactivity: Less reactive due to steric hindrance from the tert-butyl group.

- Applications : Solvent and intermediate in specialty chemical synthesis .

- Safety: Limited acute toxicity data; standard nitrile precautions recommended.

Comparative Data Table

Key Research Findings

- Reactivity : The -SCF₃ group in (trifluoromethylthio)acetonitrile enables unique radical pathways, as shown in decatungstate-catalyzed reactions . In contrast, Trifluoroacetonitrile’s -CF₃ group is less reactive in such contexts.

- Solvent Effects : Acetonitrile, a common solvent, influences reaction outcomes. For example, antioxidant activity of acylserotonins in acetonitrile is lower than in hexane, highlighting solvent polarity effects .

- Safety: Trifluoroacetonitrile’s acute toxicity (H330) necessitates stricter handling compared to non-fluorinated nitriles like Trimethylacetonitrile .

Q & A

Q. How can researchers optimize the synthesis of (trifluoromethylthio)acetonitrile to achieve high purity for analytical applications?

Methodology :

- Reagent Selection : Use fluorinated aryl precursors (e.g., 2,3,5-trifluorophenyl derivatives) and cyanomethylation agents under inert conditions to minimize side reactions .

- Purification : Employ fractional distillation followed by preparative HPLC with acetonitrile/water gradients (70:30 v/v) to isolate the compound, monitoring purity via GC-MS or NMR .

- Safety : Handle intermediates like trifluoromethylthio derivatives in fume hoods due to their volatility and toxicity .

Q. What are the critical stability considerations for storing (trifluoromethylthio)acetonitrile in laboratory settings?

Methodology :

- Storage Conditions : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis or photodegradation. Avoid contact with moisture or strong bases .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS using acetonitrile-based mobile phases .

Q. How can researchers validate the identity of (trifluoromethylthio)acetonitrile in complex mixtures?

Methodology :

- Spectroscopic Techniques : Use FT-IR to confirm the C≡N stretch (~2250 cm⁻¹) and ¹⁹F NMR to verify trifluoromethylthio group integration .

- Chromatographic Methods : Pair RP-HPLC (acetonitrile/0.1% trifluoroacetic acid) with high-resolution mass spectrometry for unambiguous identification .

Advanced Research Questions

Q. How can experimental design (DoE) optimize chromatographic separation of (trifluoromethylthio)acetonitrile from structurally similar impurities?

Methodology :

- Central Composite Design (CCD) : Vary mobile phase parameters (acetonitrile content: 60–80%, pH: 6.5–7.5, flow rate: 0.8–1.2 mL/min) to maximize resolution. Derringer’s desirability function can balance retention time and peak symmetry .

- Validation : Use β,γ-content tolerance intervals to ensure method robustness across laboratories .

Q. What strategies resolve contradictions in reported reactivity data for trifluoromethylthio-substituted acetonitriles?

Methodology :

- Comparative Kinetic Studies : Perform nucleophilic substitution reactions under controlled conditions (solvent: acetonitrile/water, temperature: 25–50°C) to reconcile discrepancies in reaction rates .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways .

Q. How can researchers design experiments to explore the bioactivity of (trifluoromethylthio)acetonitrile derivatives?

Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, fluoro) and test antimicrobial activity via microdilution assays. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

- Metabolic Stability : Assess in vitro hepatic clearance using acetonitrile-extracted hepatocyte incubations and LC-MS/MS quantification .

Methodological Challenges and Solutions

Q. How to mitigate interference from acetonitrile solvent peaks in spectroscopic analyses?

Solution :

Q. What advanced techniques characterize trifluoromethylthio group dynamics in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.